molecular formula C9H14N2O2 B2601635 (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester CAS No. 507264-68-8

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No.: B2601635
CAS No.: 507264-68-8
M. Wt: 182.223
InChI Key: RBTYXJDLTHWWTG-UHFFFAOYSA-N
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Description

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester is a chemical compound that features a cyclopropyl ring with a cyano group and a carbamic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using diazo compounds or other suitable reagents. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine, while substitution reactions could yield various substituted esters or amides.

Scientific Research Applications

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylcarboxylic acid esters: Similar in structure but lack the cyano group.

    Cyclopropylamines: Contain a cyclopropyl ring with an amine group instead of an ester.

    Nitriles: Compounds with a cyano group but different structural frameworks.

Uniqueness

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester is unique due to the combination of a cyclopropyl ring, a cyano group, and a carbamic acid tert-butyl ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYXJDLTHWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507264-68-8
Record name tert-butyl N-(1-cyanocyclopropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of (1-carbamoyl-cyclopropyl)-carbamic acid tert-butyl ester (5.7 g, 28.4 mmol) in DMF (50 mL) was added cyanuric chloride (2.6 g, 14.2 mmol) and it was stirred at room temperature for 1 h before it was diluted with water (400 mL). The product precipitated and filtration gave (1-cyano-cyclopropyl)-carbamic acid tert-butyl ester (2.79 g, 53.9%).
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50 mL
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400 mL
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Synthesis routes and methods II

Procedure details

The following compounds were prepared using similar procedures as described above: 3,N-Dihydroxy-propionamidine, N-Hydroxy-propionamidine, 3,3,3-Trifluoro-N-hydroxy-propionamidine, N-Hydroxy-dimethylamine-1-carboxamidine, [1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester; (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester was prepared from 1-tert-butoxycarbonylamino-cyclopropanecarboxylic acid according to literature procedures (Demko, Z. P.; Sharpless, K. B. Org. Lett. 2002, 4, 2525).
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